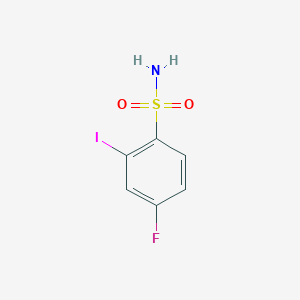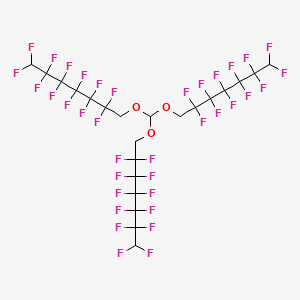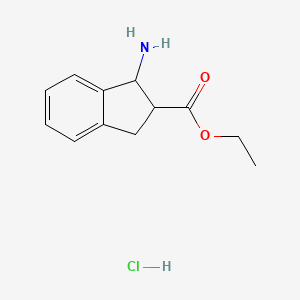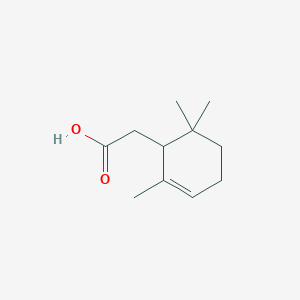![molecular formula C16H21FN2O B12086014 (3,9-Diaza-spiro[5.5]undec-3-yl)-(2-fluoro-phenyl)-methanone](/img/structure/B12086014.png)
(3,9-Diaza-spiro[5.5]undec-3-yl)-(2-fluoro-phenyl)-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,9-Diaza-spiro[55]undec-3-yl)-(2-fluoro-phenyl)-methanone is a synthetic organic compound characterized by a spirocyclic structure with a diaza component and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,9-Diaza-spiro[55]undec-3-yl)-(2-fluoro-phenyl)-methanone typically involves multi-step organic synthesis techniques
Spirocyclic Core Formation: The spirocyclic core can be synthesized via a cyclization reaction involving a suitable diaza precursor. This step often requires the use of strong bases or acids to facilitate the cyclization process.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction. This step typically involves the reaction of the spirocyclic intermediate with a fluorinated benzene derivative under controlled conditions.
Industrial Production Methods
Industrial production of (3,9-Diaza-spiro[5.5]undec-3-yl)-(2-fluoro-phenyl)-methanone may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(3,9-Diaza-spiro[5.5]undec-3-yl)-(2-fluoro-phenyl)-methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3,9-Diaza-spiro[5.5]undec-3-yl)-(2-fluoro-phenyl)-methanone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the interactions between spirocyclic structures and biological targets. It may serve as a probe to investigate enzyme mechanisms or receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural features may contribute to activity against specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (3,9-Diaza-spiro[5.5]undec-3-yl)-(2-fluoro-phenyl)-methanone involves its interaction with molecular targets, such as enzymes or receptors. The diaza and fluorophenyl groups can participate in binding interactions, influencing the compound’s biological activity. The spirocyclic structure may also play a role in stabilizing the compound and enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-3,9-diazaspiro[5.5]undecane
- 3-Benzyl-3,9-diazaspiro[5.5]undecane
- 3-Cyclohexyl-3,9-diazaspiro[5.5]undecane
Uniqueness
(3,9-Diaza-spiro[5.5]undec-3-yl)-(2-fluoro-phenyl)-methanone is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorinated moiety can enhance the compound’s stability, lipophilicity, and binding interactions, distinguishing it from other spirocyclic compounds.
Properties
Molecular Formula |
C16H21FN2O |
|---|---|
Molecular Weight |
276.35 g/mol |
IUPAC Name |
3,9-diazaspiro[5.5]undecan-3-yl-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C16H21FN2O/c17-14-4-2-1-3-13(14)15(20)19-11-7-16(8-12-19)5-9-18-10-6-16/h1-4,18H,5-12H2 |
InChI Key |
YMFHJDVXNCYXHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CCN(CC2)C(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{[4-({7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidin-1-yl]methyl}pyridine](/img/structure/B12085951.png)





![1-[2-Hydroxy-6-(2-hydroxypropoxy)phenyl]ethanone](/img/structure/B12085978.png)

![4-Amino-2-[[2-[(2-amino-3-hydroxypropanoyl)amino]acetyl]amino]-4-oxobutanoic acid](/img/structure/B12085991.png)



